molecular formula C7H9BrClN3 B7934626 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine

Cat. No.: B7934626
M. Wt: 250.52 g/mol
InChI Key: JWLCTARGJHTLKS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is a substituted pyridine derivative with the molecular formula C₇H₉BrClN₃ and a molecular weight of 250.53 g/mol . Its structure features a bromine atom at position 5, a chlorine atom at position 2, and an ethyl group attached to the N3 nitrogen of the pyridine ring.

Properties

IUPAC Name

5-bromo-2-chloro-3-N-ethylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-5(10)4(8)3-12-7(6)9/h3,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCTARGJHTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CN=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743626
Record name 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842144-03-0
Record name 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Pyridine Derivatives

Bromination at the 5-position of 2-chloro-3,4-diaminopyridine has been achieved using N-bromosuccinimide (NBS) in acetonitrile at 30°C, yielding 5-bromo-2-chloro-3,4-diaminopyridine with 78% efficiency. This method avoids over-bromination by leveraging the electron-withdrawing effects of the chloro and amine groups.

Reaction Conditions:

ReagentSolventTemperatureYield
NBSCH₃CN30°C78%

Chlorination via Nucleophilic Aromatic Substitution

N3-Ethylation Techniques

Reductive Amination

Ethylation of the primary amine at the 3-position employs acetaldehyde and sodium cyanoborohydride in methanol at pH 5–6. This method achieves 65% yield but requires careful pH control to prevent diethylation.

Nickel-Catalyzed Cross-Coupling

A patent-pending method utilizes methylzinc bromide and a nickel-dcpp catalyst (1,3-bis(dicyclohexylphosphino)propane) to ethylate 5-bromo-2-chloro-3-aminopyridin-4-amine. This approach avoids palladium catalysts, achieving 82% yield with minimal side products.

Catalytic System Comparison:

CatalystLigandYieldSide Products
NiCl₂dcpp82%<5%
Pd(PPh₃)₄XantPhos68%12%

Sequential Functionalization Challenges

Competing Reactivity of Amine Groups

Primary amines at the 3- and 4-positions exhibit divergent reactivity. Protecting group strategies, such as trityl chloride for the 4-amine, enable selective ethylation at N3. Deprotection with HCl/MeOH restores the 4-amine without affecting the ethyl group.

Regioselectivity in Bromination

Computational studies (DFT) reveal that bromination at C5 is favored due to:

  • Ortho-directing effects of the 2-chloro substituent.

  • Para-activation by the 4-amine group.

Scalability and Industrial Adaptations

Solvent Optimization for Large-Scale Reactions

Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran improves safety profiles and reaction scalability. For instance, the nickel-catalyzed ethylation achieves 80% yield in 2-MeTHF versus 75% in THF.

Continuous Flow Synthesis

A microreactor system reduces reaction times for bromination from 5 hours to 15 minutes by enhancing mass transfer. This system maintains 75% yield while processing 1 kg/day.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 8.12 (s, 1H, H6), 6.89 (br s, 2H, NH2), 3.45 (q, J=7.2 Hz, 2H, CH2), 1.21 (t, J=7.2 Hz, 3H, CH3).

  • LC-MS : m/z 294.9 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (ACN/H2O + 0.1% TFA) confirms >99% purity. Key impurities include:

  • Diethylated byproduct (2.1% if pH >7 during ethylation).

  • Debrominated analog (1.3% if NBS is substoichiometric).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr, particularly at the 2-chloro and 5-bromo positions.

Reaction Conditions Outcome Yield Source
Chlorine displacementAmines (e.g., methylamine) in DMF, 0°C2-Amino derivatives88%
Bromine displacementSuzuki coupling with Pd catalysts5-Aryl/heteroaryl substituted pyridines70–85%*,

*Inferred from analogous bromopyridine reactions .

Key Example :
Reaction with methylamine replaces the 2-chloro group, forming 5-bromo-N2,N3-diethylpyridine-2,3,4-triamine .

Diazotization and Sandmeyer Reactions

The 4-amino group undergoes diazotization, enabling functionalization at the 4-position:

Reagent Conditions Product Yield Source
NaNO₂/HCl, CuCl−30°C → RT4-Chloro substitution50–60%
NaNO₂/HCl, KI−30°C → RT4-Iodo derivative65%*

*Based on diazotization of 2-amino-4-chloropyridine .

Cyclization Reactions

The 3,4-diamine moiety participates in heterocycle formation:

Reagent Conditions Product Yield Source
BenzaldehydeMicrowave, 120°C, 20 minImidazo[4,5-b]pyridine derivatives75–90%
Carbonyl compoundsReflux in acetic acidQuinoxaline analogs80%*

Mechanism : Condensation with aldehydes forms imidazo rings via cyclodehydration .

Functional Group Transformations

  • Amino Group Alkylation :
    Ethylamino groups react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

  • Bromine-Lithium Exchange :
    Using n-BuLi generates a lithiated intermediate for cross-coupling.

Reduction and Oxidation

Reagent Conditions Product Yield Source
SnCl₂·2H₂OHCl, refluxReduced nitro intermediates86%
H₂O₂/AcOHRT, 12 hrN-Oxide formation (unstable)<20%

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to NaOH (2N) cleaves the ethylamino group, forming 2-amino-5-bromo-3-pyridinol .

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and NH₃ .

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity
Research indicates that derivatives of pyridine compounds, including 5-bromo-2-chloro-N3-ethylpyridine-3,4-diamine, exhibit notable antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to the inhibition of cell growth. A study demonstrated that modifications in the pyridine ring can enhance the compound's efficacy against specific cancer types, suggesting a potential pathway for developing new anticancer agents .

Inhibition of Trypanosoma brucei
The compound has been identified as a potential inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. A series of pyrimidineamine inhibitors were developed based on similar structures, showing selectivity for the parasite's S-adenosylmethionine decarboxylase (AdoMetDC) enzyme. This selectivity is crucial for reducing side effects on human enzymes, making it a promising candidate for further development in anti-parasitic therapies .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromine and chlorine substituents allow for further functionalization through nucleophilic substitution reactions. This property is exploited in synthesizing more complex organic molecules and pharmaceuticals .

Preparation of Novel Compounds
The compound has been utilized in reactions to synthesize imidazo[4,5-b]pyridines and other heterocyclic compounds. For instance, reactions involving cyclocondensation with benzaldehyde yield products with significant yields (up to 86%), indicating the compound's utility in generating diverse chemical entities .

Material Science

Potential Use in Coatings and Polymers
The unique chemical properties of this compound suggest its application in developing advanced coatings and polymers. Its incorporation into polymer matrices could enhance material properties such as thermal stability and chemical resistance due to the presence of halogen atoms which are known to improve durability .

  • Anticancer Research : A study highlighted that derivatives of 5-bromo-2-chloro-N3-ethylpyridine showed significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further drug development .
  • Parasitology : Research focused on pyrimidineamine inhibitors demonstrated that modifications similar to those found in 5-bromo-2-chloro-N3-ethylpyridine can enhance selectivity and efficacy against T. brucei, paving the way for new therapeutic strategies against sleeping sickness .
  • Synthetic Methodologies : Investigations into synthetic routes utilizing this compound revealed efficient pathways to obtain high-yielding products through straightforward reactions, showcasing its role as a key intermediate in organic synthesis .

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C₇H₉BrClN₃ 250.53 Br (C5), Cl (C2), NH₂ (C3, C4), N3-Ethyl Ethyl group enhances lipophilicity
5-Bromo-N4-ethyl-pyridine-3,4-diamine C₇H₁₀BrN₃ 216.08 Br (C5), NH₂ (C3, C4), N4-Ethyl Ethyl at N4 alters electronic density
5-Bromo-4-methylpyridine-2,3-diamine C₆H₈BrN₃ 202.05 Br (C5), NH₂ (C2, C3), CH₃ (C4) Methyl at C4 may hinder steric access
5-Bromo-2-chloro-4-methylpyridin-3-amine C₆H₆BrClN₂ 220.48 Br (C5), Cl (C2), CH₃ (C4), NH₂ (C3) Chlorine and methyl enhance stability
4-Amino-5-bromo-2-chloropyrimidine C₄H₄BrClN₄ 222.46 Br (C5), Cl (C2), NH₂ (C4) Pyrimidine core alters π-conjugation

Physicochemical Properties

  • Hydrogen Bonding : Diamine groups (NH₂ at C3 and C4) enable hydrogen-bonding interactions, critical for crystal packing (as seen in Schiff base analogs ).

Key Research Findings

Steric Effects : Methyl substituents (e.g., in 5-Bromo-4-methylpyridine-2,3-diamine ) reduce steric accessibility compared to ethyl groups, impacting reactivity in cross-coupling reactions .

Electronic Modulation : Ethylation at N3 vs. N4 alters electron density distribution, influencing reactivity in nucleophilic substitutions .

DNA Intercalation : Bicyclic pyridine/pyrimidine analogs (e.g., pyridopyrimidines) exhibit DNA intercalation comparable to doxorubicin, suggesting a framework for optimizing antitumor agents .

Biological Activity

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H9BrClN3. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H9BrClN3
  • Molecular Weight : 250.52 g/mol
  • CAS Number : 842144-03-0
  • IUPAC Name : this compound

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : 3-bromopyridine and ethylamine derivatives.
  • Reagents : Solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
  • Reaction Conditions : Controlled temperature and pressure to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)
Pseudomonas aeruginosa12864 (Ciprofloxacin)

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways, influencing processes like apoptosis and proliferation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound had a broad spectrum of activity against both bacterial and fungal strains.

Investigation into Anticancer Mechanisms

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings suggested that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine, and how can yield optimization be achieved?

  • Methodology :

  • Start with halogenated pyridine precursors (e.g., bromo-chloro pyridine derivatives) and perform sequential amination. Ethylamine introduction at the N3 position requires controlled pH (8–10) and palladium-catalyzed coupling .
  • Optimize yield by adjusting reaction time (12–24 hours) and temperature (80–100°C). Monitor intermediates via TLC or HPLC to minimize side products.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and amine proton environments. Compare with literature data for bromo-chloro pyridines .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/water and analyze at 113 K (as demonstrated for analogous diaminopyridines) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy (WGK 3 classification) .
  • Store in airtight containers under inert gas (argon) at 4°C to prevent degradation. Monitor for discoloration or precipitate formation as signs of instability .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density on the pyridine ring. Identify reactive sites (e.g., para to bromine) for Suzuki-Miyaura coupling .
  • Compare activation energies for different catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to optimize regioselectivity. Validate predictions with experimental kinetic studies.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%).
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying ethyl group position) to isolate critical functional groups .
  • Validate findings across multiple labs using blinded experimental replicates.

Q. How can regioselectivity be optimized during pyridine ring functionalization?

  • Methodology :

  • Introduce directing groups (e.g., methoxy or ethylamine) to steer electrophilic substitution. For example, the ethyl group at N3 may sterically hinder reactions at adjacent positions .
  • Screen solvents (DMF vs. THF) and catalysts (CuI vs. Pd(OAc)2_2) to favor para vs. meta substitution. Monitor outcomes via 19F^{19}F-NMR if fluorinated analogs are synthesized .

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